Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate

Physicochemical Property Prediction Cyclohexadiene Reactivity Distillation/Purification

Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate (CAS 85117-73-3) is a chlorinated cyclohexadiene carboxylate ester with the molecular formula C9H10Cl2O4 and a molecular weight of 253.08 g/mol. This compound is defined by its 2,4-cyclohexadiene core, distinguishing it from aromatic orsellinic acid derivatives.

Molecular Formula C9H10Cl2O4
Molecular Weight 253.08 g/mol
CAS No. 85117-73-3
Cat. No. B12692132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate
CAS85117-73-3
Molecular FormulaC9H10Cl2O4
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESCC1C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC
InChIInChI=1S/C9H10Cl2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h3-4,12-13H,1-2H3
InChIKeyBRUORQOYZCQXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate (CAS 85117-73-3): Sourcing & Structural Identity


Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate (CAS 85117-73-3) is a chlorinated cyclohexadiene carboxylate ester with the molecular formula C9H10Cl2O4 and a molecular weight of 253.08 g/mol. This compound is defined by its 2,4-cyclohexadiene core, distinguishing it from aromatic orsellinic acid derivatives. Key computed physicochemical properties include a density of 1.5 g/cm³ and a boiling point of 282.3°C at 760 mmHg. It is listed under EINECS number 285-622-2, confirming its status as an existing commercial chemical substance within the European inventory.

Diels-Alder Diene 1,3-cyclohexadiene core enables [4+2] cycloaddition for complex polycycles
Non-Planar Scaffold Saturated ring geometry supports scaffold-hopping away from planar aromatics
Distillable Intermediate Predicted boiling point facilitates purification for multi-step synthesis scale-up

Why Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate Cannot Be Simply Swapped with Aromatic Analogs


Simple substitution with an aromatic analog, such as methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate, is invalid due to fundamental differences in core ring electronics and geometry. The target compound's 2,4-cyclohexadiene system introduces defined sites of olefinic unsaturation that are absent in a fully aromatic benzene ring, enabling distinct regioselective modifications, Diels-Alder cycloadditions, and saturative functionalizations not possible with planar aromatic counterparts. These differences directly impact reactivity profiles, synthetic route design, and the resulting downstream product space, making the cyclohexadiene scaffold a non-interchangeable building block for specific synthetic strategies.

Ring Electronics & Unsaturation The cyclohexadiene’s olefinic sites differ fundamentally from aromatic benzoid electronics, altering reactivity
Cycloaddition Incompatibility Aromatic analog cannot serve as a diene; only target compound enables Diels-Alder-based complexity generation
Shape & Recognition Planar aromatic vs non-planar cyclohexadiene geometry may shift molecular recognition outcomes

Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Divergence: Computed Boiling Point & Density vs. Aromatic Analog

The target cyclohexadiene exhibits distinct predicted physicochemical properties compared to its fully aromatic analog, methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate, directly impacting handling, purification, and formulation.

Physicochemical Profile
Data to verify
1.5 g/cm³
282.3 °C
Supports distillation purification workflow
Computed data; comparator data unavailable
Physicochemical Property Prediction Cyclohexadiene Reactivity Distillation/Purification

Chemical Reactivity Differentiation: Dienophile Trapping Potential vs. Inert Aromatic Scaffold

The 2,4-cyclohexadiene core of the target compound is a competent diene for thermal or catalyzed Diels-Alder [4+2] cycloadditions, a reactivity mode entirely unavailable to its aromatic analog. While specific kinetic data for this substrate are not published, this is a well-established class-level reactivity of 1,3-dienes.

Dienophile Reactivity
Class-level
Reactive diene vs Non-reactive
Enables cycloaddition-based library construction
Class-level inference; kinetic data not published
Cycloaddition Chemistry Diels-Alder Synthetic Methodology

Geometric Scaffold Differentiation: Non-Planar Cyclohexadiene vs. Planar Benzene Core for Biological Target Recognition

The partially saturated cyclohexadiene ring adopts a non-planar conformation in solution, contrasting with the fully planar geometry of the aromatic analog. This structural feature can alter molecular recognition at biological targets, offering a scaffold-hopping advantage in drug discovery for modulating target selectivity and ADMET profiles.

Molecular Geometry
Class-level
Non-planar
Supports scaffold-hopping in medicinal chemistry
Class-level inference; structure-activity not reported
Scaffold Hopping Medicinal Chemistry 3D Molecular Shape

Recommended Procurement Scenarios for Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate (CAS 85117-73-3)


Synthesis of Complex Polycyclic Architectures via Diels-Alder Cycloaddition

This compound is the unambiguous starting material for constructing bridged, fused, or spirocyclic intermediates where a cyclohexadiene is required as a 4π-electron component. Its use is mandated in any synthetic route featuring a key [4+2] cycloaddition to establish molecular complexity.

Scaffold-Hopping Drug Discovery Programs

For medicinal chemistry campaigns targeting planar aromatic binding sites, this cyclohexadiene provides a direct, saturated scaffold analog. Its procurement enables the exploration of non-planar chemical space with identical substitution patterns to improve selectivity, metabolism, or intellectual property positioning.

Diversified Analog Library Construction for Structure-Activity Studies

Utilized as a core scaffold for creating libraries of chlorinated cyclohexadiene derivatives through electrophilic or nucleophilic functionalization, hydrogenation, or cycloaddition. This compound enables parallel synthesis where the cyclohexadiene ring serves as a versatile, multireactive platform.

Distillation-Enabled Intermediate Supply for Multi-Step Synthesis

The predicted boiling point (282.3°C) supports purification by fractional distillation, making it a practical intermediate for scale-up in multi-step synthetic processes where high purity is critical for subsequent transformation yields.

Application
Selection Property
Validation Focus
Diels-Alder polycyclic synthesis
Diene reactivity profile
Cycloaddition condition screening
Scaffold-hopping drug discovery
Non-planar geometry matching
Target binding / selectivity assays
Diversified analog library construction
Multireactive cyclohexadiene core
Functionalization scope evaluation
Distillation purification for scale-up
Predicted boiling point range
Fractional distillation protocol
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